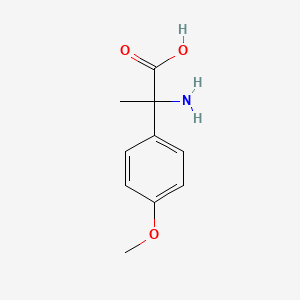

2-amino-2-(4-methoxyphenyl)propanoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7/h3-6H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILUIWIXZDVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 2 Amino 2 4 Methoxyphenyl Propanoic Acid in Academic Synthesis

Utilization as a Versatile Synthon in Organic Transformations

The strategic placement of functional groups in 2-amino-2-(4-methoxyphenyl)propanoic acid allows it to participate in a wide array of chemical reactions. The amino group can be acylated, alkylated, or used in the formation of imines, while the carboxylic acid moiety can be esterified, converted to an amide, or reduced to an alcohol. The phenyl ring itself can undergo electrophilic substitution, although the electron-donating nature of the methoxy (B1213986) group and the steric hindrance from the α-substituents influence the regioselectivity of such reactions.

Foundational Role in Constructing More Complex Organic Frameworks

The true versatility of this compound is demonstrated in its application as a foundational element for the synthesis of more elaborate molecules, particularly in the realm of peptidomimetics and heterocyclic chemistry. The incorporation of α,α-disubstituted amino acids like this one into peptide chains is known to induce specific secondary structures, such as helices or turns, and to increase resistance to enzymatic degradation. acs.orgnih.govjst.go.jp

The synthesis of such complex frameworks often begins with the preparation of the amino acid itself. While specific literature on the large-scale synthesis of this compound is not abundant, its structure lends itself to well-established methodologies for creating α-aryl-α-amino acids. One of the most classic and adaptable methods is the Strecker synthesis. masterorganicchemistry.comkhanacademy.orgyoutube.com This reaction typically involves the treatment of a ketone (in this case, 4-methoxyacetophenone) with an amine source (like ammonia) and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile to yield the desired amino acid. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org For enantioselective synthesis, chiral auxiliaries or asymmetric catalysts can be employed during the formation of the crucial carbon-nitrogen bond. jst.go.jpacs.orgnih.govnumberanalytics.comresearchgate.net

Modern synthetic approaches offer more sophisticated routes. For instance, copper-catalyzed cross-dehydrogenative-coupling (CDC) reactions have been developed for the synthesis of α,α-diaryl α-amino acid scaffolds, showcasing the potential for modular assembly of these complex building blocks. acs.org Another innovative method involves a one-pot, three-component reaction of α-keto esters with an arylating agent and an amine, which allows for the modular construction of α,α-diaryl α-amino esters. nih.gov

Once synthesized, this compound can be integrated into larger molecules. In peptide synthesis, the amino acid would typically be protected with standard groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) on the nitrogen atom to allow for controlled, stepwise elongation of the peptide chain. peptide.comnih.govthermofisher.com The coupling of this sterically hindered amino acid to a growing peptide chain would be facilitated by potent coupling reagents. nih.gov

The following table summarizes key transformations where this compound can serve as a critical synthon, leading to more complex organic structures.

| Transformation | Reagents & Conditions | Resulting Framework | Potential Application |

| Peptide Bond Formation | Fmoc or Boc protection, coupling reagents (e.g., DCC, HOBt), solid-phase peptide synthesis (SPPS) | Peptides and Peptidomimetics | Development of therapeutic peptides with enhanced stability and specific conformations. peptide.comnih.govthermofisher.com |

| Heterocycle Synthesis | Intramolecular cyclization reactions (e.g., Pictet-Spengler type reactions after conversion to an appropriate intermediate) | Fused heterocyclic systems | Core structures for medicinal chemistry programs. |

| Reduction of Carboxylic Acid | Strong reducing agents (e.g., LiAlH₄) | Chiral amino alcohols | Chiral ligands for asymmetric catalysis, building blocks for natural product synthesis. |

| N-Arylation/N-Alkylation | Cross-coupling reactions (e.g., Buchwald-Hartwig amination) or reductive amination | N-Substituted amino acids | Modification of biological activity and physical properties of peptides. researchgate.net |

The research findings on related α,α-disubstituted amino acids underscore the potential of this compound. For example, the synthesis of α-allyl-α-aryl α-amino acids through tandem N-alkylation/π-allylation of α-iminoesters has been demonstrated, providing access to a diverse range of complex amino acid structures. acs.org These products can then undergo further transformations like metathesis to create both acyclic and cyclic amino acid derivatives, highlighting the modularity of this approach. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-amino-2-(4-methoxyphenyl)propanoic acid in laboratory settings?

The compound is typically synthesized via a Strecker amino acid synthesis approach. Starting with 4-methoxybenzaldehyde , the aldehyde undergoes a reaction with ammonia and hydrogen cyanide to form the intermediate 2-amino-2-(4-methoxyphenyl)acetonitrile . This nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final product. For industrial-scale optimization, continuous flow reactors and catalytic enhancements (e.g., transition-metal catalysts) may improve yield and efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm the methoxyphenyl and propanoic acid moieties.

- Mass Spectrometry (MS) for molecular weight verification.

- X-ray Crystallography (if crystalline) to resolve stereochemical configuration, particularly for chiral centers .

Q. What are the key physicochemical properties influencing its experimental applications?

- Solubility : The para-methoxy group increases polarity compared to methyl or halogenated analogs, enhancing solubility in polar solvents (e.g., water or ethanol).

- Stability : Susceptible to oxidative degradation under strong acidic/basic conditions. Store in inert atmospheres at low temperatures.

- pKa : The amino group (pKa ~9.5) and carboxylic acid (pKa ~2.5) dictate ionization states in biological buffers .

Advanced Research Questions

Q. How does the para-methoxy substituent influence biological activity compared to structural analogs?

A comparative analysis reveals:

| Compound | Substituent | Solubility (H₂O) | LogP | Neuroprotective Efficacy |

|---|---|---|---|---|

| 2-amino-2-(4-methylphenyl)propanoic acid | Methyl | Low | 1.8 | Moderate |

| This compound | Methoxy | Moderate | 1.2 | High |

| 2-amino-3-(4-fluorophenyl)propanoic acid | Fluoro | Low | 2.1 | Low |

| The methoxy group enhances hydrogen-bonding capacity and membrane permeability , critical for interactions with neurological targets like GABA receptors . |

Q. What strategies resolve contradictions in reported biological activities across studies?

- Standardized Assays : Use uniform in vitro models (e.g., SH-SY5Y cells for neuroprotection) to minimize variability.

- Purity Controls : Validate compound purity via HPLC before activity assays; impurities from incomplete hydrolysis (e.g., residual nitrile) may skew results.

- Structural Confounders : Compare activity with analogs (e.g., methyl or halogenated derivatives) to isolate substituent-specific effects .

Q. How to design experiments to elucidate the mechanism of neuroprotection?

- In Vitro Models : Expose primary neurons to oxidative stress (H₂O₂ or glutamate) and measure viability via MTT assay.

- Pathway Inhibition : Use GABA receptor antagonists (e.g., bicuculline) to test if neuroprotection is GABA-dependent.

- Metabolomic Profiling : Quantify GABA levels via LC-MS to assess metabolic pathway modulation .

Q. What computational methods predict structure-activity relationships (SAR) for derivative design?

- Molecular Docking : Simulate binding affinity to targets like NMDA or GABA receptors using AutoDock Vina.

- QSAR Models : Train regression models on analog datasets to predict bioactivity based on substituent electronic/hydrophobic parameters.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Data Contradiction & Methodological Challenges

Q. Why do studies report conflicting solubility and bioavailability data?

Discrepancies arise from:

- Solvent Choice : Methoxy enhances water solubility, but aggregation in phosphate buffers may reduce apparent solubility.

- Stereochemical Variance : Racemic mixtures vs. enantiopure forms (e.g., R/S configurations) exhibit divergent pharmacokinetics.

- Assay pH : Ionization states at physiological vs. experimental pH alter membrane permeability .

Q. How to address low yield in Strecker synthesis for scale-up?

- Catalytic Optimization : Replace cyanide with acetone cyanohydrin for safer nitrile formation.

- Flow Chemistry : Improve reaction control and heat dissipation in continuous reactors.

- Enzymatic Hydrolysis : Use nitrilase enzymes for stereoselective hydrolysis of the nitrile intermediate .

Tables for Comparative Analysis

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Strecker Synthesis | NH₃, HCN, HCl (rt, 24h) | 65 | 85 |

| Flow Reactor | NH₃, acetone cyanohydrin, 50°C | 82 | 93 |

| Enzymatic Hydrolysis | Nitrilase, pH 7.4, 37°C | 75 | 98 |

Q. Table 2: Biological Activity of Derivatives

| Derivative | IC₅₀ (Neuroprotection, μM) | EC₅₀ (GABA Activation, μM) |

|---|---|---|

| This compound | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 2-amino-2-(4-chlorophenyl)propanoic acid | 45.6 ± 3.1 | >100 |

| 2-amino-2-(4-hydroxyphenyl)propanoic acid | 28.9 ± 2.4 | 22.5 ± 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.